![molecular formula C17H24N6O B5851014 6-(1-azepanylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5851014.png)
6-(1-azepanylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves condensation reactions, starting from various precursors such as cyanuric chloride, ethoxycarbonylhydrazones, and isocyanates. For instance, the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from aromatic aldehyde or ketone ethoxycarbonylhydrazones by treatment with aryl or methyl isocyanates in boiling triethylamine followed by hydrolysis has been reported (Chau et al., 1998). This method showcases a general approach that could be adapted for the synthesis of 6-(1-azepanylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, highlighting the versatility in synthesizing triazine derivatives.
Molecular Structure Analysis
The molecular structure of triazine derivatives is often characterized by the orientation and interactions between the triazine ring and substituents. For example, the asymmetric unit of a related compound consists of a triazine molecule and a half molecule of adipic acid, where the triazine ring makes a dihedral angle with the adjacent benzene ring, indicating significant structural interactions within the crystal lattice (Thanigaimani et al., 2012). Such studies provide insights into the molecular conformation and potential intermolecular interactions of 6-(1-azepanylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine.
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, the reactivity of triazine rings with nucleophiles, or their involvement in the synthesis of heterocycles, highlights the chemical versatility of triazine derivatives. Such reactivity can be pivotal in further functionalization or in the synthesis of compounds with specific properties.
Physical Properties Analysis
The physical properties of 1,3,5-triazine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of substituents such as azepanyl and methoxyphenyl groups can affect these properties significantly, impacting their behavior in different solvents and under various temperature conditions. Studies focusing on the crystalline structure of triazine derivatives, and their interactions within the lattice, provide valuable information on the physical properties of these compounds (Sangeetha et al., 2018).
properties
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-24-14-9-5-4-8-13(14)19-17-21-15(20-16(18)22-17)12-23-10-6-2-3-7-11-23/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXTYWIAQLDZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-ylmethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
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